

A Comparative Spectroscopic Analysis of 3,4-Diethoxybenzoic Acid and Its Analogs

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Compound of Interest

Compound Name: **3,4-Diethoxybenzoic acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3,4-Diethoxybenzoic acid** with its structurally related analogs, 3,4-dimethoxybenzoic acid and 3,4-dihydroxybenzoic acid. The objective is to offer a comprehensive dataset to aid in the identification, characterization, and evaluation of these compounds in research and development settings. The information presented is supported by experimental data and includes detailed methodologies for the spectroscopic techniques employed.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3,4-Diethoxybenzoic acid** and its analogs.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic c-H	OCH ₂ C H ₃ (Methyl ene)	-OCH ₃	OCH ₂ C H ₃ (Methyl)	-OH	COOH	Solvent
3,4-Diethoxybenzoic acid	7.65 (d), 7.55 (s), 6.95 (d)	4.10 (q)	-	1.35 (t)	-	12.8 (s, br)	DMSO-d ₆
3,4-Dimethoxybenzoic acid	7.56 (dd), 7.42 (d), 6.98 (d)	-	3.82 (s), 3.80 (s)	-	-	12.8 (s, br)	DMSO-d ₆ [1]
3,4-Dihydroxybenzoic acid	7.42 (d), 7.37 (dd), 6.82 (d)	-	-	-	9.45 (s, br), 8.95 (s, br)	12.1 (s, br)	CD ₃ OD[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	C-O (Aromatic)	C-H (Aromatic)	C-C (Aromatic)	OCH ₂ C H ₃ (Methylene)	-OCH ₃	OCH ₂ C H ₃ (Methyl)	Solvent
3,4-Diethoxybenzoic acid (Predicted)	167.5	153.0, 148.5	124.0, 114.5, 113.0	123.5	64.5	-	14.8	N/A
3,4-Dimethoxybenzoic acid	167.3	152.8, 148.5	123.7, 113.2, 111.4	124.2	-	55.7, 55.6	-	CDCl ₃ & DMSO-d ₆ [3]
3,4-Dihydroxybenzoic acid	170.1	150.8, 145.5	123.8, 117.9, 115.8	122.9	-	-	-	CD ₃ OD[2]

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

Compound	O-H (Carboxylic Acid)	C=O (Carboxylic Acid)	C-O (Ether/Phenol)	C-H (Aromatic/Aliphatic)
3,4-Diethoxybenzoic acid (Predicted)	3300-2500 (broad)	~1680	~1250, ~1040	~3000-2850
3,4-Dimethoxybenzoic acid	3300-2500 (broad)	1677	1268, 1024	2950-2800[4][5]
3,4-Dihydroxybenzoic acid	3500-3300 (broad, phenol), 3300-2500 (broad, acid)	~1670	~1280	~3050, ~2900

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (λ_{max} in nm)

Compound	$\lambda_{\text{max}} 1$	$\lambda_{\text{max}} 2$	Solvent
3,4-Diethoxybenzoic acid (Predicted)	~260	~295	Methanol
3,4-Dimethoxybenzoic acid	261	293	Methanol[6]
3,4-Dihydroxybenzoic acid	260	294	Acidic Mobile Phase[7]

Table 5: Mass Spectrometry Data (m/z of Key Fragments)

Compound	Molecular Ion [M] ⁺	[M-OH] ⁺	[M-COOH] ⁺	Other Key Fragments
3,4-Diethoxybenzoic acid	210	193	165	137, 109
3,4-Dimethoxybenzoic acid	182	165	137	122, 79 ^{[8][9]}
3,4-Dihydroxybenzoic acid	154	137	109	81 ^[10]

Note: Predicted data for **3,4-Diethoxybenzoic acid** is based on computational models and may differ from experimental values.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
- **¹³C NMR Acquisition:** Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans. Proton decoupling was applied to simplify the spectra.

- Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: IR spectra were recorded on an FTIR spectrometer.
- Data Acquisition: The spectrum was collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution was then diluted to a final concentration of about 10 $\mu\text{g/mL}$.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.
- Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm. A cuvette containing the pure solvent was used as a blank to zero the instrument.
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) were identified from the resulting spectrum.

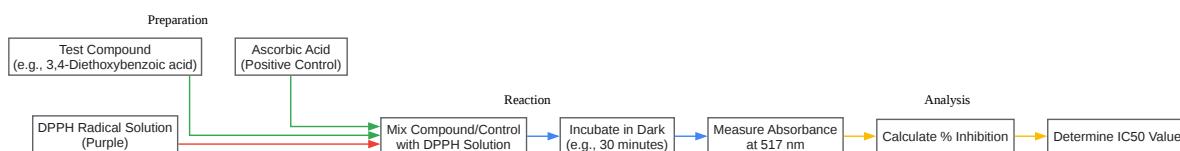
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe. The probe was heated to volatilize the sample.
- Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
- Ionization: The gaseous sample molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.
- Data Interpretation: The mass spectrum, a plot of relative ion abundance versus m/z, was analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Antioxidant Activity Workflow

Phenolic compounds, including benzoic acid derivatives, are known for their antioxidant properties. A common method to evaluate this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The following diagram illustrates the general workflow of this assay.



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Caption: Workflow for DPPH radical scavenging assay.

This guide provides a foundational spectroscopic comparison of **3,4-Diethoxybenzoic acid** and its key analogs. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development, facilitating further investigation and application of these compounds.

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